molecular formula C29H22N2O B1407825 2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde CAS No. 1402838-08-7

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

Cat. No. B1407825
CAS RN: 1402838-08-7
M. Wt: 414.5 g/mol
InChI Key: ARCOTNOWDCVWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde” is a chemical compound with the molecular formula C29H22N2O . It has a molecular weight of 414.51 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of imidazole compounds, such as “this compound”, can be achieved through various methods . For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate, a simple and efficient solventless microwave-assisted method enabled the synthesis of 4,5-disubstituted imidazoles . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It is soluble in dichloromethane, ethyl acetate, and methanol .

Scientific Research Applications

Fluorescent Probes

2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde and its derivatives have been utilized in the development of fluorescent probes. For instance, 4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzaldehyde, a related compound, was designed as a ratiometric fluorescent probe for cysteine and homocysteine. This probe displayed a significant hypsochromic shift in emission, indicating its potential for quantitatively detecting these amino acids (Lin et al., 2008).

Chemical Synthesis and Catalysis

The compound and its analogs are valuable in chemical synthesis. A study demonstrated the transition-metal-free insertion of benzyl group into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde, leading to diverse quinolin-4-one derivatives. This indicates the utility of these compounds in novel synthetic pathways (Xu et al., 2019).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of 2-(1H-imidazol-4-yl)benzaldehyde, have been explored as corrosion inhibitors. They demonstrated significant inhibition efficiency against carbon steel corrosion in acidic medium, suggesting their potential in industrial applications (Costa et al., 2021).

Antimicrobial and Anti-Leishmanial Activities

Compounds derived from this compound have shown promising antimicrobial and anti-leishmanial activities. A study synthesized various 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated them for these activities, indicating their potential in pharmaceutical research (Hussain et al., 2009).

Luminescence Sensing

Certain derivatives of this compound have been employed in luminescence sensing applications. For example, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed sensitivity to benzaldehyde-based derivatives, highlighting their potential as fluorescence sensors (Shi et al., 2015).

Safety and Hazards

When handling “2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-(1-tritylimidazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22N2O/c32-21-23-12-10-11-19-27(23)28-20-31(22-30-28)29(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCOTNOWDCVWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C5=CC=CC=C5C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 4
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 5
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde
Reactant of Route 6
2-(1-Trityl-1H-imidazol-4-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.